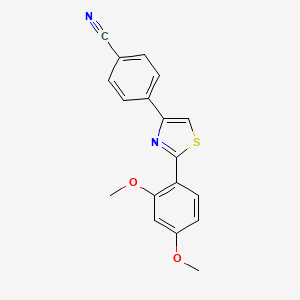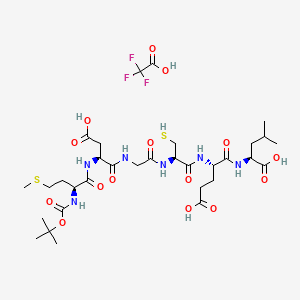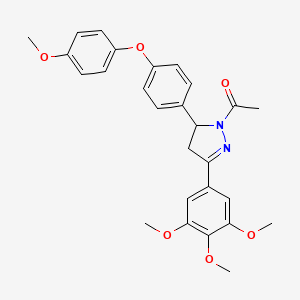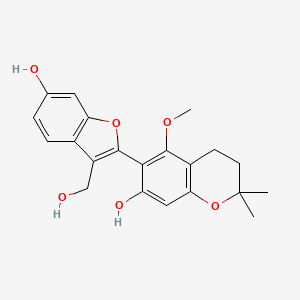
Glycyuralin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyuralin E is a prenylated phenolic compound derived from the roots and rhizomes of Glycyrrhiza uralensis, commonly known as licorice. This compound is part of a larger group of bioactive constituents found in licorice, which has been used in traditional medicine for thousands of years. This compound has garnered attention due to its potential therapeutic properties, particularly its anti-inflammatory and antioxidant activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycyuralin E typically involves the extraction of licorice roots using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound. The specific synthetic routes and reaction conditions for this compound are not extensively documented, but general methods for isolating prenylated phenolic compounds from licorice include the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and identification .
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. Large-scale extraction would involve the use of industrial-grade solvents and advanced chromatographic techniques to ensure high yield and purity. The scalability of these methods would depend on the availability of licorice roots and the efficiency of the extraction and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: Glycyuralin E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and prenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction could yield alcohol derivatives .
Applications De Recherche Scientifique
Glycyuralin E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of prenylated phenolics and their derivatives.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties, which could be beneficial in treating various inflammatory diseases.
Medicine: Explored for its hepatoprotective effects, particularly in protecting liver cells from damage induced by toxins.
Industry: Potential use in the development of natural antioxidants and anti-inflammatory agents for pharmaceutical and cosmetic products
Mécanisme D'action
The mechanism of action of Glycyuralin E involves its interaction with various molecular targets and pathways. It has been shown to inhibit the release of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Additionally, this compound modulates the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the immune response to inflammation .
Comparaison Avec Des Composés Similaires
Glycyuralin E is part of a group of prenylated phenolic compounds found in licorice. Similar compounds include:
Glycyuralin Q: Known for its significant anti-inflammatory activity.
Glycyuralin R: Exhibits racemic properties and has been studied for its potential therapeutic effects.
Licochalcone D: Another phenolic compound from licorice with notable anti-inflammatory and antioxidant properties.
Compared to these compounds, this compound stands out due to its unique combination of anti-inflammatory and antioxidant activities, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C21H22O6 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
6-[6-hydroxy-3-(hydroxymethyl)-1-benzofuran-2-yl]-5-methoxy-2,2-dimethyl-3,4-dihydrochromen-7-ol |
InChI |
InChI=1S/C21H22O6/c1-21(2)7-6-13-17(27-21)9-15(24)18(19(13)25-3)20-14(10-22)12-5-4-11(23)8-16(12)26-20/h4-5,8-9,22-24H,6-7,10H2,1-3H3 |
Clé InChI |
VOSRTXILOAOMLP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=C(O1)C=C(C(=C2OC)C3=C(C4=C(O3)C=C(C=C4)O)CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139647.png)
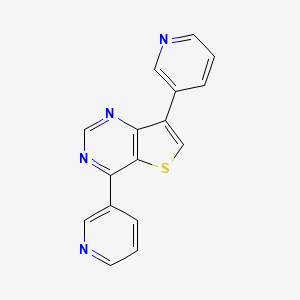
![5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15139672.png)

![3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139685.png)
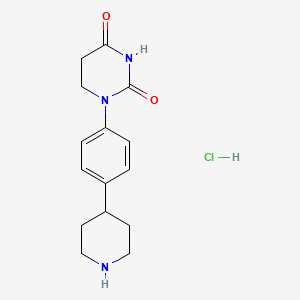
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15139693.png)
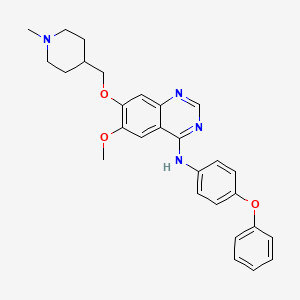
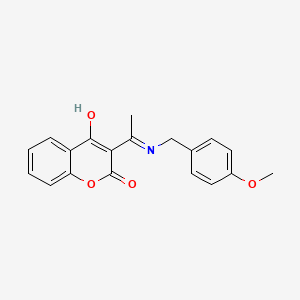
![Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate](/img/structure/B15139723.png)
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one](/img/structure/B15139731.png)
